N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide
Description
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, a hydroxypropan-2-yl group, and a fluoro-hydroxybenzamide moiety
Properties
IUPAC Name |
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(10-19,11-5-3-2-4-6-11)18-15(21)13-8-7-12(20)9-14(13)17/h7-9,11,19-20H,2-6,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSXTZSARHLPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NC(=O)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.
Introduction of the hydroxypropan-2-yl group: This step involves the reaction of cyclohexylamine with an epoxide, such as propylene oxide, under basic conditions to form the desired hydroxypropan-2-yl group.
Coupling with 2-fluoro-4-hydroxybenzoic acid: The final step involves the coupling of the intermediate product with 2-fluoro-4-hydroxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- 3-[(2R)-2-cyclohexyl-1-hydroxypropan-2-yl]-1-[2-(3-hydroxyphenyl)ethyl]urea
Uniqueness
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-fluoro-4-hydroxybenzamide is unique due to the presence of both a fluoro and hydroxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
